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Compound of Interest

Compound Name: 2-(4-Fluorophenyl)propan-2-amine

Cat. No.: B145457 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the neurotoxic effects of three fluorinated

amphetamine isomers: 2-fluoroamphetamine (2-FA), 3-fluoroamphetamine (3-FA), and 4-

fluoroamphetamine (4-FA). The information is compiled from preclinical and clinical studies to

assist researchers in understanding their relative neurotoxic potential.

Introduction
Fluorinated amphetamines are a class of psychoactive substances that have gained attention

in both recreational and research settings. Their structural similarity to amphetamine and

methamphetamine raises concerns about their potential neurotoxicity. This guide focuses on

the ortho (2-), meta (3-), and para (4-) fluorinated isomers of amphetamine, summarizing

available data on their effects on the dopaminergic and serotonergic systems, as well as other

markers of neuronal health.

Quantitative Neurotoxicity Data
The following tables summarize the available quantitative data on the neurotoxic and

pharmacological parameters of 2-FA, 3-FA, and 4-FA. It is important to note that direct

comparative studies are limited, and the data presented here are compiled from different

experimental setups.

Table 1: In Vitro Pharmacological Data of 4-Fluoroamphetamine
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Parameter
Dopamine
Transporter (DAT)

Serotonin
Transporter (SERT)

Norepinephrine
Transporter (NET)

EC50 (nM) 200 730 37

IC50 (nM) 770 6800 420

Source: This data indicates the concentration of 4-FA required to elicit a half-maximal response

(EC50) or inhibition (IC50) at the respective monoamine transporters.[1]

Table 2: In Vivo Neurotoxicity Data for Fluorinated Amphetamines and Related Compounds

Compound Animal Model Dosing Regimen Key Findings

2-Fluoroamphetamine

(2-FA)
Mouse

Not specified (for

LD50)

LD50 (i.p.) = 100

mg/kg.[2]

3-

Fluoromethamphetami

ne (3-FMA)*

Mouse 40 mg/kg, i.p.

Significant decrease

in dopamine levels,

tyrosine hydroxylase

(TH), dopamine

transporter (DAT), and

vesicular monoamine

transporter 2 (VMAT-

2) expression.[3]

4-Fluoroamphetamine

(4-FA)
Human 100 mg, single dose

Significant increase in

systolic and diastolic

blood pressure, and

heart rate.[4][5]

*Data for 3-fluoromethamphetamine (3-FMA), a closely related compound, is included due to

the scarcity of data on 3-FA.

Experimental Protocols
This section details the methodologies used in the key experiments cited in this guide.
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In Vitro Monoamine Transporter Affinity Studies (for 4-
FA)

Objective: To determine the potency of 4-FA in releasing and inhibiting the reuptake of

dopamine, serotonin, and norepinephrine.

Methodology:

Cell Lines: Human embryonic kidney (HEK) cells stably expressing the human dopamine

transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET)

were used.

Neurotransmitter Release Assay (EC50): Cells were preloaded with radiolabeled

neurotransmitters ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine). The cells were

then exposed to varying concentrations of 4-FA, and the release of the radiolabeled

neurotransmitter into the extracellular medium was measured. The EC50 value was

calculated as the concentration of 4-FA that induced 50% of the maximal neurotransmitter

release.

Neurotransmitter Reuptake Inhibition Assay (IC50): The ability of 4-FA to inhibit the

reuptake of radiolabeled neurotransmitters was assessed. Cells were incubated with a

fixed concentration of the radiolabeled neurotransmitter and varying concentrations of 4-

FA. The IC50 value was determined as the concentration of 4-FA that inhibited 50% of the

neurotransmitter reuptake.[1]

In Vivo Dopaminergic Neurotoxicity Assessment in Mice
(for 3-FMA)

Objective: To evaluate the neurotoxic effects of 3-FMA on the dopaminergic system in mice.

Animal Model: Male ICR mice.

Dosing: A single intraperitoneal (i.p.) injection of 3-FMA (40 mg/kg) was administered.

Methodology:
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Tissue Preparation: Seven days after the injection, mice were sacrificed, and the striatum

was dissected.

Neurochemical Analysis: Dopamine levels were measured using high-performance liquid

chromatography (HPLC) with electrochemical detection.

Western Blot Analysis: The expression levels of tyrosine hydroxylase (TH), dopamine

transporter (DAT), and vesicular monoamine transporter 2 (VMAT-2) in the striatum were

quantified by Western blotting using specific antibodies.[3]

Human Safety and Pharmacodynamic Study (for 4-FA)
Objective: To assess the acute physiological and subjective effects of 4-FA in healthy human

volunteers.

Study Design: A placebo-controlled, within-subject, phase 1 trial.

Participants: 12 healthy volunteers.

Dosing: A single oral dose of 100 mg of 4-FA was administered.

Methodology:

Vital Signs Monitoring: Systolic and diastolic blood pressure and heart rate were measured

at regular intervals.

Subjective Effects Assessment: The Profile of Mood States (POMS) questionnaire was

used to assess subjective mood changes.

Pharmacokinetic Analysis: Blood samples were collected to determine the serum

concentration of 4-FA over time using liquid chromatography-tandem mass spectrometry.

[4][5]

Mechanisms of Neurotoxicity and Signaling
Pathways
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Amphetamine-induced neurotoxicity is a complex process involving multiple interconnected

pathways. The primary mechanisms include oxidative stress, excitotoxicity, and

neuroinflammation.

Dopaminergic Neurotoxicity
The neurotoxic effects of fluorinated amphetamines are thought to be primarily mediated by

their interaction with the dopaminergic system. This involves an excessive increase in synaptic

dopamine, leading to the generation of reactive oxygen species (ROS) and subsequent

oxidative stress.
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Caption: Dopaminergic neurotoxicity pathway of fluorinated amphetamines.

Serotonergic System Interaction
While generally less potent at the serotonin transporter, some fluorinated amphetamines,

particularly 4-FA, can also increase synaptic serotonin levels. This can contribute to both acute

psychoactive effects and potential long-term neurotoxicity, although 4-FA is reported to not

cause long-lasting depletion of brain serotonin.[1]

Neuroinflammation
Amphetamine-induced neuronal damage can trigger an inflammatory response in the brain,

characterized by the activation of microglia. Activated microglia can release pro-inflammatory

cytokines, further contributing to neuronal injury.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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